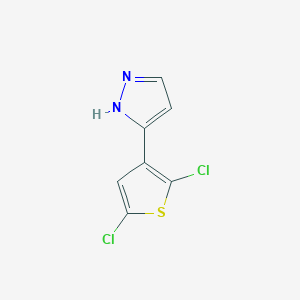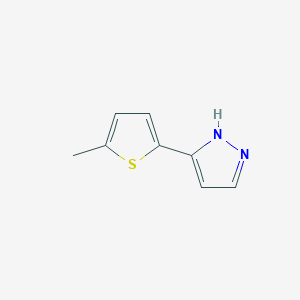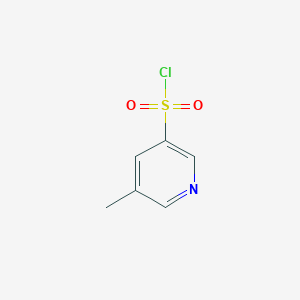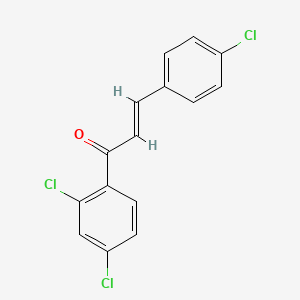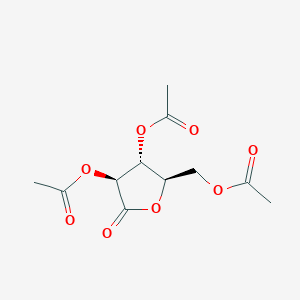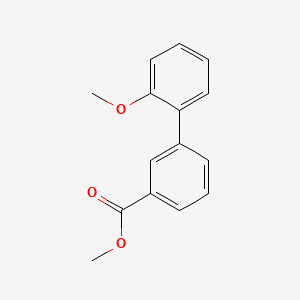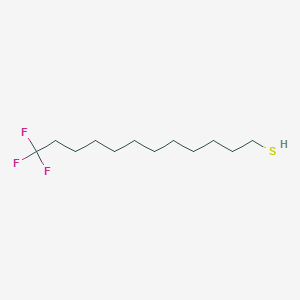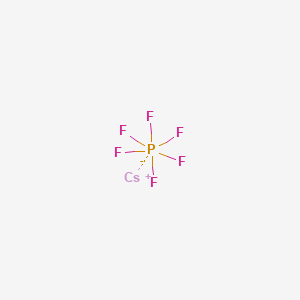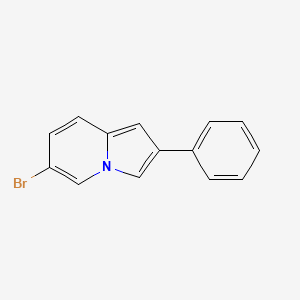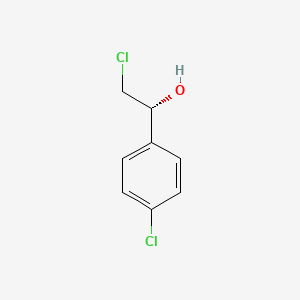
(1R)-2-chloro-1-(4-chlorophenyl)ethanol
Descripción general
Descripción
“(1R)-2-chloro-1-(4-chlorophenyl)ethanol”, also known as “®-1-(4-Chlorophenyl)ethanol”, is a chemical compound with the molecular formula C8H9ClO . It has an average mass of 156.609 Da and a monoisotopic mass of 156.034195 Da . It is also known by other names such as “®-4-CHLORO-α-METHYLBENZYL ALCOHOL” and "benzenemethanol, 4-chloro-a-methyl-, (aR)-" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, related compounds have been synthesized using various methods. For instance, a series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a chlorine atom and an ethanol group attached to it . The compound has one defined stereocenter .Physical And Chemical Properties Analysis
“this compound” has a density of 1.171 g/mL at 25 °C (lit.) . Its boiling point is 119 °C/10 mmHg (lit.) , and its refractive index is n20/D 1.541 (lit.) .Aplicaciones Científicas De Investigación
Enzymatic Synthesis
(Guo et al., 2017) explored the enzymatic synthesis of a chiral intermediate for Ticagrelor, an acute coronary syndrome treatment, using ketoreductase. The process achieved near 100% conversion with high enantiomeric excess, indicating its potential for industrial application due to its environmentally friendly nature and high productivity.
Pharmaceutical Intermediate Synthesis
(Ni et al., 2012) studied the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone, yielding a pharmaceutical intermediate used in 3-adrenoceptor receptor agonists. The study used Candida ontarioensis, achieving a high yield and enantiomeric excess, showcasing an effective method for chiral intermediate preparation.
Asymmetric Synthesis for Drug Precursors
(Hamada et al., 2001) achieved the asymmetric synthesis of this compound, a precursor for important drug intermediates, using Geotrichum candidum. The process resulted in high enantiomeric excess and yield, demonstrating an efficient method for producing such precursors.
Biocatalysis in Drug Synthesis
(Miao et al., 2019) identified a new bacterial strain capable of highly stereoselective biocatalysis, transforming a related compound into a chiral intermediate of Miconazole, an antifungal agent. This showcases the potential of microbial biocatalysis in pharmaceutical synthesis.
Chiral Discrimination and Spectroscopy
(Rondino et al., 2016) investigated the conformational landscape of a related chiral compound using spectroscopy. This study contributes to understanding the effects of chlorine substitution on molecular interactions and chiral discrimination.
Bioproduction for Chemotherapeutic Drugs
(Eixelsberger et al., 2013) used Escherichia coli cells for the bioproduction of (S)-1-(2-chlorophenyl)ethanol, a key intermediate in polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs. This study highlights the scale-up and economic efficiency of bioprocesses for pharmaceutical production.
Catalytic Dechlorination and Detoxification
(Zhou et al., 2010) discussed the catalytic reductive dechlorination of 1-(2-chlorophenyl) ethanol, used in pharmaceutical manufacturing, indicating a method for reducing toxicological effects in wastewater treatment.
Propiedades
IUPAC Name |
(1R)-2-chloro-1-(4-chlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVSIWSINRIEKZ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254776 | |
| Record name | (αR)-4-Chloro-α-(chloromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178460-80-5 | |
| Record name | (αR)-4-Chloro-α-(chloromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178460-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-4-Chloro-α-(chloromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


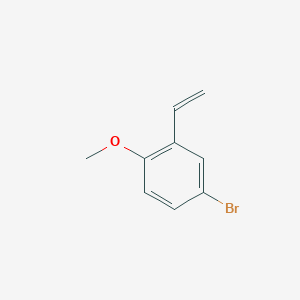
![[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid](/img/structure/B3040173.png)
![N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea](/img/structure/B3040174.png)
